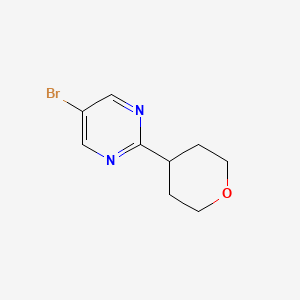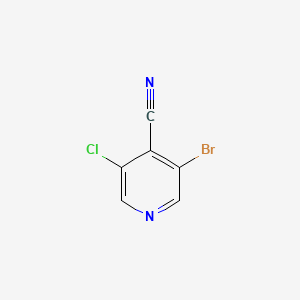
4-Aminoquinolin-6-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H7N3 and a molecular weight of 169.186 . It is a type of 4-aminoquinoline, which is a form of aminoquinoline with the amino group at the 4-position of the quinoline .
Synthesis Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ), which is closely related to 4-Aminoquinoline-6-carbonitrile . El-Gamal et al. synthesized quinoline-carbonitrile derivatives and found them to be promising antibacterial lead compounds .Molecular Structure Analysis
The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline (6AQ) were explored . The LUMO and HOMO were localized on the entire molecule .Chemical Reactions Analysis
The mechanism of action of 4-aminoquinolines is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . Various hypotheses have been advanced to explain the specificity of action on the parasite .Physical And Chemical Properties Analysis
The absorption and emission spectra of 6-aminoquinoline (6AQ) in solvents have been estimated by TD-DFT coupled with the PCM model and correlated with the available experimental results . Depending on the solvents, the computed absorption maxima of 6AQ were noticed between 327 nm – 340 nm .Wissenschaftliche Forschungsanwendungen
Malaria-Behandlung
Mehrere Jahrzehnte lang galten die 4-Aminoquinoline Chloroquin (CQ) und Amodiaquin (AQ) als die wichtigsten Medikamente zur Kontrolle und Ausrottung von Malaria . Der Erfolg dieser Klasse beruht auf ausgezeichneter klinischer Wirksamkeit, geringer Toxizität für den Wirt, einfacher Anwendung und einer einfachen, kostengünstigen Synthese . Trotz der Entwicklung von Resistenzen gegen CQ und andere 4-Aminoquinolin-Medikamente in den meisten endemischen Regionen liefern Forschungsergebnisse erhebliche Unterstützung dafür, dass es immer noch ein großes Potenzial gibt, neue erschwingliche, sichere und wirksame 4-Aminoquinolin-Antimalariamittel zu entdecken .
Nichtlineare optische (NLO) Anwendungen
Eine computergestützte Studie auf Basis des DFT/TD-DFT-Ansatzes wurde durchgeführt, um verschiedene Eigenschaften von 6-Aminoquinolin (6AQ) zu untersuchen, einer Verbindung, die 4-Aminoquinolin-6-carbonitril ähnelt . Die NLO-Eigenschaften (nichtlineare Optik) (Polarisierbarkeit, Hyperpolarisierbarkeit erster Ordnung und Dipolmoment) wurden unter Verwendung verschiedener Hybridfunktionale berechnet . Die geschätzten Werte zeigen, dass 6AQ als ein wünschenswertes Molekül für weitere Studien zu NLO-Anwendungen betrachtet werden kann .
Optoelektronik
Chinolin-Derivate, darunter 4-Aminoquinoline, wurden in verschiedenen Bereichen umfassend untersucht, wobei sie eine breite Palette praktischer Anwendungen finden . Aufgrund ihrer chemischen Reaktivität und thermischen Stabilität, ihrer Elektronentransfer- und Emissionskapazitäten sowie der Wahrscheinlichkeit chemischer Variationen werden diese Verbindungen häufig in der Optoelektronik eingesetzt . Sie sind unerlässlich für die Herstellung neuer OLED-Geräte .
Wirkmechanismus
Target of Action
The primary targets of 4-Aminoquinoline-6-carbonitrile are Plasmodium parasites , which are responsible for malaria . The compound is related to the 4-aminoquinolines class of drugs, which includes chloroquine and amodiaquine, known for their antimalarial properties .
Mode of Action
It is believed to be similar to other 4-aminoquinolines, which concentrate in the digestive vacuole of the intraerythrocytic parasite . The compound may inhibit the haem polymerase of the parasite, leading to the accumulation of soluble haem, which is toxic to the parasite .
Biochemical Pathways
The biochemical pathways affected by 4-Aminoquinoline-6-carbonitrile are related to the life cycle of the Plasmodium parasite. By inhibiting haem polymerase, the compound disrupts the parasite’s ability to detoxify haem, a byproduct of its digestion of host hemoglobin .
Pharmacokinetics
4-aminoquinolines are generally known for their extensive distribution in tissues and long elimination half-life . They are metabolized in the body and excreted through various routes .
Result of Action
The result of the action of 4-Aminoquinoline-6-carbonitrile is the inhibition of the growth of Plasmodium parasites, thereby preventing or treating malaria . The compound has shown high in vitro potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum .
Action Environment
The action of 4-Aminoquinoline-6-carbonitrile can be influenced by environmental factors. For example, oxygen tension has been shown to affect the efficacy of related compounds . .
Safety and Hazards
Zukünftige Richtungen
The future therapeutic value of 4-aminoquinoline and its derivatives is being considered . Recent medicinal chemistry campaigns have resulted in the development of short-chain chloroquine analogues (AQ-13), organometallic antimalarials (ferroquine), and the “fusion” antimalarial trioxaquine (SAR116242) .
Eigenschaften
IUPAC Name |
4-aminoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGDEKVTJNURV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)
![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)
![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)


![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)
![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)

